![molecular formula C11H8N2O3S B11864392 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a thiazolidinone ring through a methylene bridge. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable target for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, employing continuous flow reactors for efficient production, and utilizing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: N-alkyl or N-acyl thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promising anticancer activity, particularly against HeLa, A549, and MCF-7 cell lines.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one involves multiple molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and pathways.
Anticonvulsant Activity: The compound inhibits the NaV1.1 channel, which plays a crucial role in the propagation of action potentials in neurons.
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole moiety and exhibit potent antitumor activities.
N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives: These derivatives have been studied for their anticonvulsant properties.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one stands out due to its dual biological activities, particularly its potent anticancer and anticonvulsant effects. Its unique structural features, such as the combination of a benzo[d][1,3]dioxole moiety and a thiazolidinone ring, contribute to its diverse pharmacological profile.
Propiedades
Fórmula molecular |
C11H8N2O3S |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ |
Clave InChI |
JLPIFFCNKDHNMZ-RUDMXATFSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N)S3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



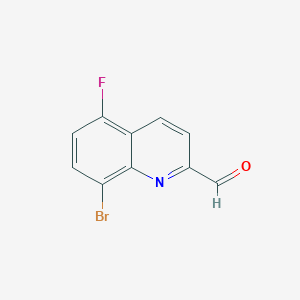

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

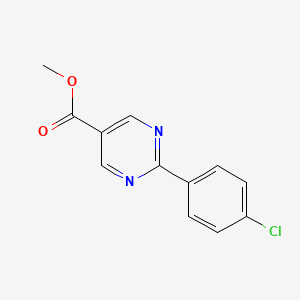
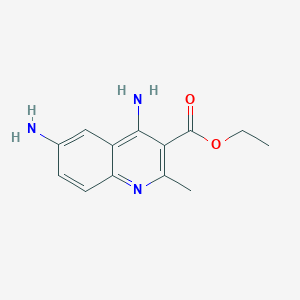
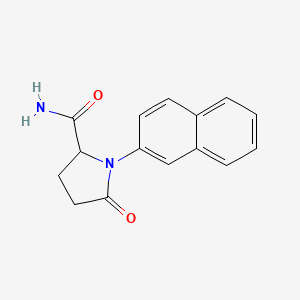

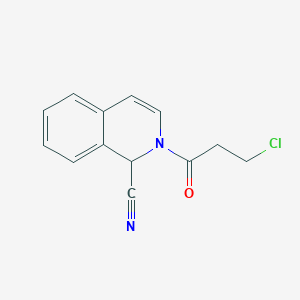
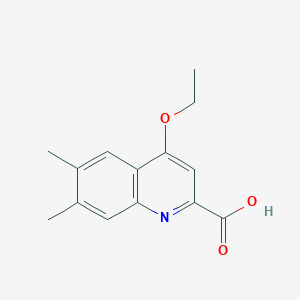
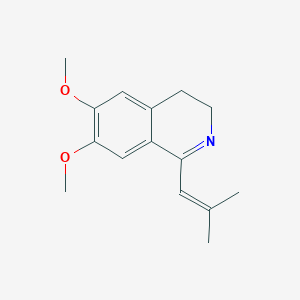
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

